An In-depth Technical Guide to the Physical Properties of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
An In-depth Technical Guide to the Physical Properties of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Abstract: This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic building block, 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established methodologies for empirical characterization. It details the compound's molecular structure, offers a summary of its physicochemical attributes, and presents robust, field-proven protocols for determining key physical parameters such as melting point, solubility, and spectroscopic fingerprints. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. This guide serves as a foundational resource for the synthesis, handling, and application of this versatile thiophene derivative.
Introduction and Scientific Context
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a specialized heterocyclic compound featuring a central thiophene ring.[1] This core is strategically functionalized with a bulky 4-tert-butylbenzoyl group at the 2-position and a protected aldehyde (a 1,3-dioxolane group) at the 5-position.[1] This substitution pattern renders it a valuable and versatile intermediate in advanced organic synthesis.[1]
The scientific interest in this molecule stems from two primary domains:
-
Materials Science: Thiophene derivatives are fundamental components in the development of organic electronics. The specific functionalities of this compound provide handles for creating disubstituted thiophenes with tailored electronic and steric properties, making it a precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The tert-butyl group, in particular, can enhance solubility and influence solid-state packing, which are critical parameters for device performance.[1]
-
Medicinal Chemistry: The thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[1] The dual functionalities of this molecule allow for diverse chemical modifications, making it an ideal starting point for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Understanding the physical properties of this compound is paramount for its effective utilization. These properties dictate its solubility in various reaction media, its purification strategy (e.g., crystallization or chromatography), its stability, and its handling requirements. This guide provides a detailed examination of these characteristics.
Molecular and Physicochemical Properties
The structural and fundamental physical properties of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene are summarized below.
Chemical Structure and Identifiers
The molecule consists of a five-membered thiophene ring with two substituents.
Caption: Chemical structure of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4-tert-butylphenyl)(5-(1,3-dioxolan-2-yl)thiophen-2-yl)methanone | |
| CAS Number | 898778-43-3 | [1][2][3] |
| Molecular Formula | C₁₈H₂₀O₃S | [1] |
| Molecular Weight | 316.41 g/mol |[1] |
Summary of Physical Properties
Table 2: Physical Property Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic structure. |
| Melting Point | Not reported in available literature. | Requires experimental determination (see Section 3.1). |
| Boiling Point | Not reported; likely to decompose at high temperatures. | High molecular weight suggests a very high boiling point under vacuum. |
| Solubility | Not explicitly reported. | Expected to be soluble in common organic solvents like dichloromethane, chloroform, toluene, and ethyl acetate, and insoluble in water. See Section 3.2 for determination protocol. |
| Purity | Commercially available at ≥95% or 97%. |[2] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of the title compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.
Melting Point Determination
Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[3] This protocol uses the capillary method with a digital melting point apparatus, which offers precise temperature control and observation.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Detailed Protocol:
-
Sample Preparation:
-
Ensure the 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene sample is completely dry, as moisture can depress the melting point.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.
-
Press the open end of a capillary melting point tube into the powder until a small amount of the sample is forced into the tube.[3]
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The packed sample height should be no more than 1-2 mm.[3]
-
-
Instrumental Analysis (using a digital apparatus like a Mel-Temp):
-
Rapid Preliminary Measurement: Place the packed capillary tube into the heating block. Set a rapid heating ramp (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[4]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new, freshly prepared capillary tube.
-
Heat at a medium rate until the temperature is about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4] This slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid becomes visible (the start of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
-
Perform the measurement in duplicate or triplicate to ensure consistency.
-
Solubility Profile Determination
Causality: The solubility of a compound is governed by the principle of "like dissolves like."[5] The polarity of the solute must be matched with the polarity of the solvent. This protocol systematically tests the solubility of the compound in a range of solvents of varying polarity and in acidic/basic solutions to identify potential ionic interactions, which can reveal the presence of acidic or basic functional groups.[6][7]
Detailed Protocol:
-
General Procedure:
-
Into a small test tube, place approximately 25 mg of the compound.
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[6]
-
After each addition, shake the tube vigorously for at least 30 seconds.[8]
-
Observe whether the solid dissolves completely. A compound is considered soluble if it fully dissolves. If a significant portion dissolves, it can be classified as partially soluble.[8]
-
-
Solvent Selection and Rationale:
-
Water (H₂O): To test for high polarity and hydrogen bonding capability. The compound is expected to be insoluble.
-
5% Sodium Hydroxide (NaOH) (aq): To test for the presence of acidic protons (e.g., phenols, carboxylic acids). The compound is expected to be insoluble.[7]
-
5% Hydrochloric Acid (HCl) (aq): To test for the presence of basic groups (e.g., amines). The compound is expected to be insoluble.[7]
-
Methanol (CH₃OH): A polar protic solvent.
-
Acetone (CH₃COCH₃): A polar aprotic solvent.
-
Ethyl Acetate (CH₃COOCH₂CH₃): A moderately polar solvent.
-
Dichloromethane (CH₂Cl₂): A nonpolar solvent commonly used for organic reactions.
-
Toluene (C₇H₈): A nonpolar aromatic solvent.
-
Hexanes (C₆H₁₄): A nonpolar aliphatic solvent.
-
Table 3: Expected Solubility Profile
| Solvent | Polarity | Expected Solubility | Rationale |
|---|---|---|---|
| Water | Very High | Insoluble | Large, nonpolar hydrocarbon structure dominates. |
| Methanol | High | Sparingly Soluble | May show some solubility due to polar carbonyl and ether groups. |
| Acetone | High | Soluble | Good solvent for moderately polar organic compounds. |
| Dichloromethane | Medium | Soluble | Excellent solvent for a wide range of organic molecules. |
| Toluene | Low | Soluble | Aromatic nature of solvent interacts well with the aromatic rings of the solute. |
| Hexanes | Very Low | Insoluble | Insufficient polarity to dissolve the more polar regions of the molecule. |
Spectroscopic Characterization Protocols
Spectroscopic analysis provides an unambiguous fingerprint of the compound's structure, confirming its identity and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[9] Specific functional groups absorb infrared radiation at characteristic frequencies, providing direct evidence of their presence.[10] For this compound, key absorbances will correspond to the C=O (ketone), C-O (dioxolane and benzoyl), C-S (thiophene), and aromatic C-H and C=C bonds. The thin solid film method is chosen for its simplicity and the high quality of the resulting spectra.[1][11]
Detailed Protocol (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve ~10-20 mg of the solid compound in a few drops of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone) in a small vial.[1]
-
Obtain a clean, dry salt plate (e.g., KBr or NaCl).
-
Using a pipette, place a drop of the solution onto the surface of the salt plate.[1]
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[1] If the film is too thin (weak peaks), add another drop. If it is too thick (peaks are flat-topped), wipe the plate clean with a solvent-moistened tissue and prepare a more dilute solution.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) and label the key peaks.
-
Table 4: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2960-2850 | Aliphatic C-H (t-butyl, dioxolane) | Stretch |
| ~1650-1630 | Ketone C=O | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1250-1000 | C-O | Stretch (Dioxolane and aryl ether) |
| ~850-800 | C-S (Thiophene ring) | Stretch |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR spectroscopy provides detailed information about the electronic environment of each unique proton in a molecule.[12][13] The chemical shift, integration, and splitting pattern (multiplicity) of each signal allows for the precise mapping of the molecular structure.[14] Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with sample signals.[15]
Caption: Standard Workflow for ¹H NMR Spectroscopic Analysis.
Detailed Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and invert it several times to fully dissolve the sample.
-
-
Instrumental Analysis:
-
Insert the tube into the NMR spectrometer.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve high resolution.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phasing, and baseline correction).
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the different types of protons.
-
Assign the signals based on their expected chemical shift, integration, and multiplicity.
-
Table 5: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~7.8-7.5 | 4H | m (multiplet) | Aromatic protons on the benzoyl ring |
| ~7.4-7.0 | 2H | m (multiplet) | Thiophene ring protons |
| ~6.0 | 1H | s (singlet) | Methine proton of the dioxolane ring (O-CH-O) |
| ~4.2-4.0 | 4H | m (multiplet) | Methylene protons of the dioxolane ring (-OCH₂CH₂O-) |
| ~1.3 | 9H | s (singlet) | Protons of the tert-butyl group |
Conclusion
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a strategically designed synthetic intermediate with significant potential in both materials science and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not fully available in the literature, this guide provides a robust framework for its characterization. The established molecular weight and formula, combined with the detailed experimental protocols for determining melting point, solubility, and spectroscopic signatures, offer researchers the necessary tools to confidently handle, purify, and utilize this compound in their synthetic endeavors. The application of these standardized methods will ensure the generation of high-quality, reproducible data, thereby accelerating research and development in its target applications.
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- 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. manalab.
- Melting Point Determin
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